![molecular formula C7H2Cl3NS B1301390 2,4,5-Trichlorobenzo[d]thiazole CAS No. 898747-87-0](/img/structure/B1301390.png)
2,4,5-Trichlorobenzo[d]thiazole
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Overview
Description
2,4,5-Trichlorobenzo[d]thiazole is a chemical compound with the molecular formula C7H2Cl3NS . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of thiazolothiazoles, which includes 2,4,5-Trichlorobenzo[d]thiazole, has been a subject of research. A classical method involves the Jacobsen cyclization of thioamide . Another method involves the reaction of thioacetamide with 5-bromo-3-p-tolyl-2-thioxo-1,3-thiazolidin-4-one in the presence of K2CO3 .Molecular Structure Analysis
The molecular structure of 2,4,5-Trichlorobenzo[d]thiazole is characterized by its planar and rigid backbone as well as an extended π-conjugated structure . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Synthesis of Thiazole Derivatives
Thiazoles are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization , liquid crystals , sensors , sunscreens , catalysts , dyes , pigments , and chromophores .
Biological Activities
Thiazoles have pharmaceutical and biological activities that include antimicrobial (sulfazole), antiretroviral (ritonavir), antifungal (abafungin), anticancer (tiazofurin), antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Antibacterial Activity
2-(3-pyridyl)-4,5-disubstituted thiazole derivatives were used to study the antibacterial activity against various pathogens .
- Synthesis and characterization: Develop a reliable and efficient method for synthesizing 2,4,5-Trichlorobenzo[d]thiazole and characterize its physical and chemical properties.
- Reactivity studies: Investigate its reactivity towards various nucleophiles and electrophiles to understand its potential for further functionalization.
- Biological activity exploration: Evaluate its potential biological activity and explore its mechanism of action, if any.
- Computational studies: Utilize computational modeling to predict its properties, reactivity, and potential applications.
Safety and Hazards
properties
IUPAC Name |
2,4,5-trichloro-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NS/c8-3-1-2-4-6(5(3)9)11-7(10)12-4/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSPQUJKJPNTOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1SC(=N2)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365956 |
Source
|
Record name | 2,4,5-Trichloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichloro-1,3-benzothiazole | |
CAS RN |
898747-87-0 |
Source
|
Record name | 2,4,5-Trichloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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